BRD4-BD1 Fragment Hit Activity: 2-Methyl-4-phenylisoquinolin-1-one vs. Optimized Lead QC4956
2-Methyl-4-phenylisoquinolin-1-one was tested as Chemistry Example 1 in a BRD4-BD1 AlphaScreen biochemical assay and demonstrated an IC50 of 2.782 μM [1]. Following extensive SAR-guided optimization of the 4-phenylisoquinolinone scaffold, the lead compound QC4956 achieved an IC50 of 50 nM against the same BRD4-BD1 target—representing an approximately 56-fold improvement in potency [2]. While the target compound itself is the fragment-level starting point, this quantitative data establishes the foundational activity of the exact 2-methyl-4-phenyl substitution pattern and provides a critical baseline for any laboratory engaged in bromodomain inhibitor optimization.
| Evidence Dimension | BRD4-BD1 bromodomain inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.782 μM |
| Comparator Or Baseline | QC4956 (optimized 4-phenylisoquinolinone lead): IC50 = 50 nM |
| Quantified Difference | ~56-fold potency improvement from target compound scaffold to optimized lead |
| Conditions | BRD4-BD1 AlphaScreen biochemical assay; His-tagged BRD4 (2 nM), biotinylated H4-tetraacetyl peptide (15 nM), 50 mM HEPES pH 7.3, 10 mM NaCl, 0.25 mM TCEP, 0.1% BSA, 0.005% Brij-35, 0.4% DMSO, 20 min incubation at room temperature, Alpha streptavidin donor beads and Nickel Chelate acceptor beads (5 μg/mL), 2 hr equilibration [1] |
Why This Matters
This assay data provides the only publicly available quantitative BRD4-BD1 activity measurement for the exact 2-methyl-4-phenyl substitution pattern, enabling laboratories to benchmark their own SAR efforts against a validated fragment hit.
- [1] BindingDB Assay ID 1, Entry ID 644. BRD4-BD1 AlphaScreen: Chemistry Example 1 (2-methyl-4-phenylisoquinolin-1-one) IC50 = 2.782 μM. Last update November 1, 2007. View Source
- [2] Zhang Group/BioLiP2. PDB 6CKR Chain B: BRD4 with QC4956. MOAD IC50 = 0.05 μM; BindingDB IC50 = 50 nM. View Source
